2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile basic properties
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile basic properties
An In-depth Technical Guide to 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
Authored by Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the basic properties and potential applications of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile.
Core Compound Profile
Chemical Identity
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is a synthetic organic compound characterized by a diaryl ether linkage. The structure features a benzonitrile ring substituted with a fluorine atom and a 4-(methylthio)phenoxy group.
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IUPAC Name: 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[1]
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Molecular Formula: C₁₄H₁₀FNOS[1]
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Molecular Weight: 259.3 g/mol [1]
Structural Significance in Medicinal Chemistry
The architectural features of this molecule are noteworthy from a drug discovery perspective. The nitrile group is a versatile pharmacophore found in over 30 approved pharmaceuticals, often engaging in dipole interactions or acting as a bioisostere for other functional groups.[3] The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like pKa. The diaryl ether moiety provides a flexible yet stable scaffold, common in many classes of therapeutic agents, including kinase inhibitors. The terminal methylthio group offers a potential site for metabolic transformation and can participate in specific interactions within protein binding pockets.
Physicochemical and Safety Data
Understanding the fundamental properties of a compound is critical for its application in research and development.
Tabulated Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Liquid | [1] |
| Melting Point | 68°C | [1] |
| Boiling Point | 363.4±37.0 °C (Predicted) | [4] |
| Density | 1.24±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and alcohols. Low aqueous solubility is expected. | N/A |
Safety and Handling Profile
This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.
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Signal Word: Warning[1]
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Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Precautionary Measures: [1]
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P260: Do not breathe dust/fume/gas/mist/vapours/spray.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing and eye/face protection.
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
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P302+P352: IF ON SKIN: Wash with plenty of water and soap.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Synthesis and Characterization Workflow
The synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Retrosynthetic Analysis
The logical disconnection point is the ether bond, which simplifies the target molecule into two commercially available or readily synthesized starting materials: 2,6-difluorobenzonitrile and 4-(methylthio)phenol. This is a common and reliable strategy for constructing diaryl ethers.
Caption: Retrosynthetic approach for the target molecule.
Detailed Synthetic Protocol
This protocol outlines the synthesis through a base-mediated SNAr reaction.
Objective: To synthesize 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile.
Materials:
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4-(Methylthio)phenol
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2,6-Difluorobenzonitrile
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Deionized Water
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)phenol (1.0 equivalent) and anhydrous DMF.
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Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt should be observed.
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Addition of Electrophile: Add 2,6-difluorobenzonitrile (1.05 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing deionized water.
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Extract the aqueous phase three times with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization Workflow
The crude product requires purification, followed by structural verification.
Caption: Standard workflow from synthesis to final product.
Purification:
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The crude material is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.
Characterization:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. ¹⁹F NMR should be used to confirm the presence of the fluorine atom.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Potential Applications in Drug Discovery
While specific biological activity for 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas.
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Kinase Inhibition: The diaryl ether core is a privileged scaffold in many kinase inhibitors used in oncology. The substituents on either phenyl ring can be modified to achieve potency and selectivity against specific kinases.
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Enzyme Inhibition: The benzonitrile group is a key feature in several enzyme inhibitors, including aromatase inhibitors for estrogen-dependent diseases and dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes.[3][5]
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Materials Science: Fluorinated benzonitrile derivatives have also been explored for applications in materials science, such as in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs).[6]
This compound represents a valuable building block or starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Its synthesis is straightforward, allowing for the generation of analogs to explore structure-activity relationships (SAR).
References
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- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- mzCloud. (2016). 2 Fluoro 6 4 methoxyphenoxy benzonitrile.
- Amaybio. (n.d.). 2-Fluoro-6-(methylthio)benzonitrile - CAS:119584-71-3.
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- Tucci, F. C., et al. (2004). Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-74.
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